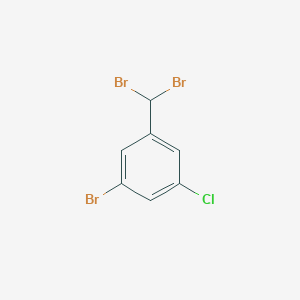

1-Bromo-3-chloro-5-(dibromomethyl)benzene

Description

1-Bromo-3-chloro-5-(dibromomethyl)benzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with bromine, chlorine, and a dibromomethyl group (-CHBr₂). Its molecular formula is C₇H₄Br₃Cl, with a molecular weight of 396.27 g/mol. The compound is synthesized via bromination reactions, often involving intermediates like 1-bromo-3-bromomethyl-5-methylbenzene, as described in a 2021 study where it was isolated alongside other brominated derivatives . The presence of multiple electronegative halogens enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.

Properties

IUPAC Name |

1-bromo-3-chloro-5-(dibromomethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br3Cl/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNSDOWELMBZLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)C(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br3Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-(dibromomethyl)benzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the bromination of 3-chloro-5-(dibromomethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with bromine .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-5-(dibromomethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives under specific conditions.

Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. Reactions are typically carried out in polar solvents such as ethanol or water.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed:

Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Products include benzoic acid derivatives.

Reduction: Products include less halogenated benzene derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its bromine and chlorine substituents make it highly reactive towards nucleophiles, facilitating various chemical transformations:

- Electrophilic Aromatic Substitution: The presence of bromine and chlorine allows for further functionalization through electrophilic substitution reactions.

- Cross-Coupling Reactions: The dibromomethyl group can participate in cross-coupling reactions, enabling the formation of complex organic molecules.

Table 1: Key Reactions Involving 1-Bromo-3-chloro-5-(dibromomethyl)benzene

| Reaction Type | Description | Example Product |

|---|---|---|

| Electrophilic Substitution | Substitution of halogens with other electrophiles | Various substituted benzene derivatives |

| Cross-Coupling | Formation of biaryl compounds | Aryl-aryl coupling products |

| Nucleophilic Substitution | Reaction with nucleophiles to form new compounds | Various nucleophilic derivatives |

Pharmaceutical Research

This compound has potential applications in drug development due to the biological activity associated with brominated compounds. Research indicates that brominated derivatives can exhibit significant anticancer properties.

Case Study: Anticancer Activity

Recent studies have demonstrated that brominated compounds can inhibit key signaling pathways involved in cancer progression. For instance, certain derivatives have shown activity against breast cancer cell lines by targeting the VEGFR-2 pathway.

Table 2: Anticancer Activity of Brominated Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Bromo-3-chloro derivative | MCF-7 | 5.0 | VEGFR-2 Inhibition |

| 5-Dibromomethyl derivative | A-549 | 3.2 | Apoptosis Induction |

Material Science

The unique properties of this compound make it valuable in material science applications. Its ability to participate in polymerization reactions allows for the development of new materials with tailored properties.

Applications in Polymer Chemistry

The compound can be used as a monomer or cross-linking agent in the synthesis of polymers, contributing to materials with enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-(dibromomethyl)benzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound can act as an electrophile, reacting with nucleophiles in biological systems. These interactions can modulate enzyme activities and affect cellular pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of trihalogenated benzenes. Key structural analogues include:

Physicochemical Properties

- Reactivity : The dibromomethyl group in the target compound is highly reactive toward nucleophilic substitution, whereas trifluoropropoxy or trifluoromethyl substituents (as in S13f or C₈H₅Br₂F₃) impart metabolic stability and lipophilicity, critical for drug design .

- Thermal Stability : Halogenated benzenes with electron-withdrawing groups (e.g., -CF₃, -CHBr₂) exhibit higher thermal stability compared to alkyl-substituted variants .

Research Findings and Key Differences

Substituent Effects on Reactivity: The dibromomethyl group facilitates radical-mediated reactions, whereas trifluoropropoxy groups enhance electrophilic aromatic substitution due to their electron-withdrawing nature . Methyl or cyclopropylmethoxy substituents (e.g., in DY2G4752) improve solubility in nonpolar solvents, aiding purification .

Biological Activity :

- Compounds with trifluoropropoxy groups (S13f) show superior inhibitory activity against viral proteases compared to dibromomethyl analogues, likely due to improved hydrophobic interactions .

Synthetic Challenges :

- Dibromomethyl derivatives require controlled bromination to avoid over-halogenation, whereas trifluoromethyl groups demand anhydrous conditions for Grignard reactions .

Biological Activity

1-Bromo-3-chloro-5-(dibromomethyl)benzene is a halogenated aromatic compound that has garnered attention in chemical biology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, toxicological effects, and applications in research.

Chemical Structure and Properties

This compound possesses a complex structure characterized by multiple halogen substituents. The presence of bromine and chlorine atoms significantly influences its reactivity and interaction with biological systems. The molecular formula is CHBrCl, leading to unique electronic properties that can affect its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 335.38 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (Partition Coefficient) | 4.5 |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various biomolecules, including proteins and nucleic acids. The bromomethyl group can undergo nucleophilic substitution reactions, which may lead to modifications in enzyme activity or the disruption of cellular signaling pathways. Additionally, the chloro group can participate in halogen bonding, enhancing the compound's interaction with specific biological targets .

Toxicological Studies

Research has indicated that exposure to halogenated compounds like this compound may lead to adverse health effects. In a study involving inhalation exposure, significant increases in the incidence of tumors were observed in male mice treated with similar brominated compounds. These findings suggest that such compounds may have carcinogenic potential under certain conditions .

Table 2: Toxicological Findings from Inhalation Studies

| Study Type | Exposure Level (ppm) | Tumor Incidence (Mice) |

|---|---|---|

| Long-term Inhalation | 25 | Increased Bronchioloalveolar Adenoma |

| Long-term Inhalation | 100 | Increased Bronchioloalveolar Carcinoma |

| Long-term Inhalation | 400 | Significant weight loss and tumor incidence |

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with a specific enzyme involved in metabolic pathways. The compound was found to inhibit enzyme activity at micromolar concentrations, indicating its potential as a biochemical probe for studying enzyme mechanisms .

Case Study 2: Cytotoxicity Assessment

Another research effort assessed the cytotoxic effects of this compound on cultured human cells. Results demonstrated that exposure led to increased cell death and DNA damage, correlating with the compound's electrophilic nature and ability to form adducts with cellular macromolecules .

Applications in Research

This compound is utilized as a reagent in synthetic organic chemistry and as a tool for investigating biological processes. Its ability to modify biomolecules makes it valuable for probing enzyme functions and studying cellular signaling pathways.

Table 3: Research Applications

| Application | Description |

|---|---|

| Enzyme Mechanism Studies | Used as a probe for enzyme inhibition studies |

| Synthesis of Derivatives | Serves as an intermediate in organic synthesis |

| Toxicology Research | Investigated for potential carcinogenic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.